7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13Cl2N5OS and its molecular weight is 418.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 896678-84-5) is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₈H₁₃Cl₂N₅OS
- Molecular Weight : 418.3 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, with a dichlorobenzyl thioether and a methoxyphenyl substituent.
Biological Activity Overview
The biological activities of triazolo[4,5-d]pyrimidines have been extensively studied, particularly their antiplatelet , antibacterial , and anticancer properties. The specific compound has shown promising results in various assays.
Antiplatelet Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines can exhibit significant antiplatelet activity. For example, modifications to the ticagrelor structure led to compounds that maintained antiplatelet effects while altering antibacterial properties. This suggests that the antiplatelet and antibacterial activities may involve distinct mechanisms and targets .
Antibacterial Activity
The antibacterial efficacy of similar compounds has been documented against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While slight modifications can lead to a loss in antibacterial activity, certain derivatives retain effectiveness against resistant strains . The compound's thioether linkage may enhance its interaction with bacterial membranes.
Anticancer Activity
Several studies have explored the anticancer potential of triazolo[4,5-d]pyrimidines. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these compounds ranged from 14.5 μM to 57.01 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The synthesis of this compound typically involves multi-step organic reactions. The compound's mechanism likely involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
Case Studies
- Anticancer Efficacy : A study investigated various triazolo-pyrimidine derivatives for anticancer activity using MTT assays. The promising derivatives showed selective cytotoxicity towards MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics .
- Antibacterial Studies : Another study focused on the antibacterial properties of triazolo derivatives against MRSA strains. Compounds similar to the target compound exhibited varying degrees of antibacterial activity depending on their structural modifications .
Data Summary Table
Activity Type | Assessed Compounds | IC₅₀ Values (μM) | Target Bacteria / Cell Lines |
---|---|---|---|
Antiplatelet | Ticagrelor analogues | N/A | Platelets |
Antibacterial | Triazolo derivatives | N/A | MRSA |
Anticancer | Similar triazoles | 14.5 - 57.01 | MCF-7, HCT-116 |
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5OS/c1-26-13-5-3-12(4-6-13)25-17-16(23-24-25)18(22-10-21-17)27-9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWESYSQVJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.